4-(Azocane-1-carbonyl)piperidin-2-one
CAS No.:
Cat. No.: VC13092457
Molecular Formula: C13H22N2O2
Molecular Weight: 238.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22N2O2 |
|---|---|
| Molecular Weight | 238.33 g/mol |
| IUPAC Name | 4-(azocane-1-carbonyl)piperidin-2-one |
| Standard InChI | InChI=1S/C13H22N2O2/c16-12-10-11(6-7-14-12)13(17)15-8-4-2-1-3-5-9-15/h11H,1-10H2,(H,14,16) |
| Standard InChI Key | JASRHYIFAGLZAV-UHFFFAOYSA-N |
| SMILES | C1CCCN(CCC1)C(=O)C2CCNC(=O)C2 |
| Canonical SMILES | C1CCCN(CCC1)C(=O)C2CCNC(=O)C2 |
Introduction
Structural Characteristics and Molecular Properties
The compound’s core structure comprises two heterocyclic rings:
-
Azocane (1-azacyclooctane): An eight-membered saturated ring containing one nitrogen atom. Azocane derivatives are known for their conformational flexibility, which enables diverse interactions in biological systems .
-
Piperidin-2-one: A six-membered lactam ring with a ketone group at the 2-position, imparting polarity and hydrogen-bonding capability .
The carbonyl bridge between these rings introduces rigidity while maintaining electronic communication between the nitrogen atoms. Theoretical calculations suggest that the planar carbonyl group facilitates π-stacking interactions, potentially enhancing binding affinity in protein-ligand complexes .
Comparative Analysis of Structural Analogues
The following table summarizes structurally related compounds and their distinguishing features:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 1-[(1-Acetyl-4-piperidinyl)carbonyl]azocane | Acetylated piperidine fused to azocane | Enhanced lipophilicity due to acetyl group |
| (2s,3s,5s)-2-[4-(4-cyano-2-methylphenyl)piperazine-1-carbonyl]-N-hydroxy-5-(2-morpholin-4-yl-2-oxoethyl)piperidine-3-carboxamide | Piperazine and morpholine substituents | Increased hydrogen-bonding capacity |
| N-Sulfonylazetidin-2-imines | Four-membered azetidine ring with sulfonyl group | Higher ring strain and reactivity |
Data adapted from synthetic methodologies and patent disclosures .
Synthetic Methodologies
Azocane Ring Formation
The azocane moiety is typically synthesized via intramolecular reductive amination of N-Boc-protected aminoketones. Zhang et al. demonstrated this approach using rhodium-catalyzed asymmetric hydrogenation to achieve enantioselective azocane synthesis in high yields (78–92%) . Key steps include:
-
Protection of the amine group with tert-butoxycarbonyl (Boc).
-
Cyclization under reducing conditions to form the eight-membered ring.
Piperidin-2-one Functionalization
Challenges in Synthesis and Optimization
Conformational Dynamics
The azocane ring’s flexibility complicates crystallization and spectroscopic analysis. Nuclear Overhauser effect (NOE) experiments on similar compounds reveal rapid chair-boat interconversion at room temperature, necessitating low-temperature NMR studies for structural elucidation .
Solubility Limitations
The compound’s logP value (predicted at 2.8) indicates moderate lipophilicity, which may limit aqueous solubility. Patent literature suggests that PEGylation or prodrug strategies (e.g., phosphate ester formation) can enhance bioavailability .
Future Directions
Catalytic Asymmetric Synthesis
Developing enantioselective routes to 4-(azocane-1-carbonyl)piperidin-2-one remains a priority. Seidel’s ligand-controlled palladium catalysis could enable diastereodivergent synthesis, accessing both (R,R) and (S,S) configurations .
Targeted Drug Delivery
Conjugation to nanoparticle carriers (e.g., PLGA nanoparticles) may improve tissue-specific delivery, particularly for oncology applications where MMP overexpression is common .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume